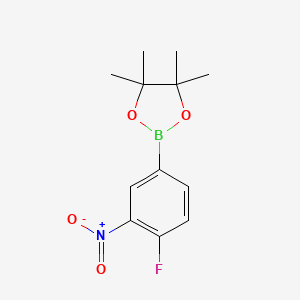

2-(4-Fluor-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

“2-(4-Fluoro-3-nitrophenyl)acetic acid” is a compound with a molecular weight of 199.14 . It’s a yellow to brown solid stored in a refrigerator .

Synthesis Analysis

The synthesis of related compounds like “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” involves the use of Ac2O at room temperature for 24 hours (85% yield), followed by 2-chloroacetyl chloride, Et3N, DCM, from 0 °C to room temperature for 20 hours (80% yield) .

Chemical Reactions Analysis

“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling. It can activate an inert surface through nitrene insertion reaction without any catalyst, reagent, or modification .

Physical and Chemical Properties Analysis

“2-(4-Fluoro-3-nitrophenyl)acetic acid” is a yellow to brown solid . More detailed physical and chemical properties were not available in the sources.

Wissenschaftliche Forschungsanwendungen

Immobilisierung von Biomolekülen

Diese Verbindung wird zur Immobilisierung von Biomolekülen auf Polymeroberflächen verwendet. Sie fungiert als Photolinker, der nach Bestrahlung mit Licht kovalente Bindungen zwischen Biomolekülen und Polymeren bildet. Diese Anwendung ist entscheidend für biochemische Assays und chemische Synthesen, bei denen eine stabile Anbindung von Biomolekülen wie Enzymen, Antikörpern oder DNA erforderlich ist .

Biokonjugation

Die Verbindung dient als vielseitiger Linker für Biokonjugationsprozesse. Sie wird zur Modifizierung von Molekülen wie Proteinen, Peptiden, Nukleinsäuren und Medikamenten verwendet. Die Fähigkeit der Verbindung, nach Aktivierung spezifische funktionelle Gruppen zu bilden, macht sie zu einem wertvollen Werkzeug zur Herstellung von Biokonjugaten, die bei der Entwicklung von zielgerichteten Medikamentenverabreichungssystemen und diagnostischen Instrumenten unerlässlich sind .

Oberflächen-Engineering

Im Bereich des Oberflächen-Engineerings wird diese Verbindung zur Modifizierung der chemischen Eigenschaften von Oberflächen eingesetzt. Sie kann inerte Polymeroberflächen durch eine Nitren-Insertionsreaktion aktivieren, wodurch eine anschließende Konjugation verschiedener Biomoleküle ermöglicht wird. Dies ist besonders nützlich bei der Herstellung von spezialisierten Oberflächen für biomedizinische Anwendungen .

Schnelle Diagnostik

Die Chemie der Verbindung wird bei der Entwicklung von Schnelltests zur Diagnose genutzt. Sie kann verwendet werden, um Antikörper, Enzyme oder DNA-Aptamere auf Teststreifen oder Mikroplatten zu immobilisieren, die dann zum Nachweis spezifischer Biomarker in Körperflüssigkeiten eingesetzt werden. Diese Anwendung ist entscheidend für die schnelle Diagnose von Krankheiten .

Antibakterielle Aktivität

Obwohl nicht direkt mit der Pinacolesterform verwandt, wurden Derivate der 4-Fluor-3-nitrophenylgruppe auf ihre antibakteriellen Eigenschaften untersucht. Zum Beispiel haben Verbindungen wie 2-Chlor-N-(4-Fluor-3-nitrophenyl)acetamid ein Potenzial gegen Bakterien wie Klebsiella pneumoniae gezeigt, was darauf hindeutet, dass die Kernstruktur bei der Entwicklung neuer antibakterieller Wirkstoffe nützlich sein könnte .

Polymerfunktionalisierung

Die Verbindung spielt auch eine wichtige Rolle bei der Funktionalisierung von Polymeren. Durch Anbringen von funktionellen Gruppen an Polymerketten kann die Verbindung die physikalischen, chemischen oder biologischen Eigenschaften des Polymers verändern. Dies ist bedeutsam bei der Herstellung von Polymeren mit spezifischen Eigenschaften für industrielle oder medizinische Anwendungen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids and their esters, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups. These groups are transferred from boron to palladium . This process is part of the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound plays a role, is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the susceptibility of pinacol boronic esters to hydrolysis is influenced by the ph, which can considerably accelerate the reaction rate at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The suzuki–miyaura coupling reaction, in which this compound is involved, results in the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly affect the rate of hydrolysis of pinacol boronic esters . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant , which suggests that the compound may be stable under a variety of conditions.

Eigenschaften

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMHYMHOXGOPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672898 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-09-3 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)